1-Benzyl 3-tert-butyl 2-undecylmalonate
Description
1-Benzyl 3-tert-butyl 2-undecylmalonate is a malonate ester derivative featuring three distinct substituents: a benzyl group at position 1, a tert-butyl group at position 3, and an undecyl (C11H23) chain at position 2. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bulky ester groups are employed to modulate solubility, stability, or reactivity.
Properties
IUPAC Name |
3-O-benzyl 1-O-tert-butyl 2-undecylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-5-6-7-8-9-10-11-12-16-19-22(24(27)29-25(2,3)4)23(26)28-20-21-17-14-13-15-18-21/h13-15,17-18,22H,5-12,16,19-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUDEQKYOJCYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Benzyl tert-butyl Malonate (CAS 72594-86-6)
- Structure : Propanedioic acid with benzyl (C6H5CH2–) and tert-butyl ((CH3)3C–) ester groups.
- Molecular Formula : C14H18O4 (MW: 250.28 g/mol).
- Key Properties :
- Reactivity: tert-butyl esters are acid-labile, while benzyl esters require hydrogenolysis for deprotection.
1-Benzyl 3-tert-butyl Piperidine-1,3-dicarboxylate (GLPBIO)
- Structure : Piperidine ring with benzyl and tert-butyl dicarboxylate groups.
- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).
- Key Properties :
- Purity: >98% (research grade).
- Storage: 2–8°C, desiccated.
- Applications : Intermediate in alkaloid synthesis or kinase inhibitor development .
1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate (CAS 1236144-51-6)
- Structure : Azetidine (4-membered ring) with benzyl and tert-butyl esters.
- Molecular Formula: C16H21NO4 (MW: 291.34 g/mol).
- Key Properties :
1-Benzyl 3-tert-butyl Piperazine-1,3-dicarboxylate (CAS 96558-17-7)
- Structure : Piperazine (6-membered diamine ring) with benzyl and tert-butyl esters.
- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).
- Key Properties :
- Hazard: Irritant (H315, H319).
- Storage: 2–8°C, desiccated.
- Applications : Precursor for peptidomimetics or neurotransmitter analogs .
Comparative Analysis
Key Research Findings
Synthetic Utility: Benzyl and tert-butyl esters are widely used for carboxyl protection. The undecyl chain in the target compound may enhance lipid solubility, making it suitable for nanoparticle formulations or prodrugs .
Reactivity Trends :
- tert-butyl esters hydrolyze faster under acidic conditions than benzyl esters.
- Long alkyl chains (e.g., undecyl) reduce crystallization tendencies, favoring amorphous solid dispersions in drug delivery .
Thermal Properties :
- tert-butyl groups lower melting points compared to methyl esters.
- Azetidine derivatives exhibit higher ring strain, increasing reactivity in cycloaddition reactions .
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